molecular formula C17H18N6O B3733425 5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole

5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3733425
M. Wt: 322.4 g/mol
InChI Key: ZANTYOYPWJALOW-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple nitrogen atoms within its ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common approach is the condensation of hydrazine with acetylacetone to form 3,5-dimethylpyrazole . This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(2,5-Dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-10-9-14(22(3)20-10)16-18-15-11(2)21-23(17(15)19-16)12-5-7-13(24-4)8-6-12/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANTYOYPWJALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NC3=C(N2)C(=NN3C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 2
5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 3
5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
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5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
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5-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)-3-methyl-4H-imidazo[4,5-c]pyrazole

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